![molecular formula C25H18FN3O2S B11406334 {2-Amino-1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-fluorophenyl)methanone](/img/structure/B11406334.png)
{2-Amino-1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(4-fluorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-FLUOROBENZOYL)-1-[4-(3-METHOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE is a complex organic compound that features a unique combination of functional groups, including a fluorobenzoyl group, a methoxyphenyl group, and a thiazolyl group attached to an indolizin-2-amine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-FLUOROBENZOYL)-1-[4-(3-METHOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-methoxyphenyl isothiocyanate with an appropriate amine under reflux conditions.
Indolizine Core Construction: The indolizine core can be constructed via a cyclization reaction involving a suitable precursor such as a pyridine derivative.
Attachment of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-FLUOROBENZOYL)-1-[4-(3-METHOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be performed on the fluorobenzoyl group using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(4-FLUOROBENZOYL)-1-[4-(3-METHOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-FLUOROBENZOYL)-1-[4-(3-METHOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE involves its interaction with specific molecular targets. The fluorobenzoyl and thiazolyl groups may facilitate binding to enzymes or receptors, while the indolizine core can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenoxy)benzaldehyde: Shares the fluorobenzoyl group but lacks the thiazolyl and indolizine components.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group but differs in its overall structure and reactivity.
Uniqueness
3-(4-FLUOROBENZOYL)-1-[4-(3-METHOXYPHENYL)-1,3-THIAZOL-2-YL]INDOLIZIN-2-AMINE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.
Properties
Molecular Formula |
C25H18FN3O2S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
[2-amino-1-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C25H18FN3O2S/c1-31-18-6-4-5-16(13-18)19-14-32-25(28-19)21-20-7-2-3-12-29(20)23(22(21)27)24(30)15-8-10-17(26)11-9-15/h2-14H,27H2,1H3 |
InChI Key |
MSBRPZUIXABQHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C3=C4C=CC=CN4C(=C3N)C(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11406251.png)
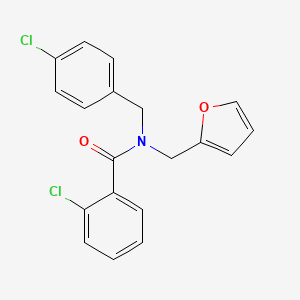

![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11406290.png)
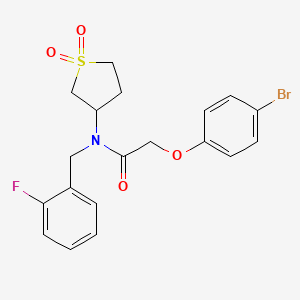
![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B11406297.png)
![6-ethyl-2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-4H-chromen-4-one](/img/structure/B11406303.png)
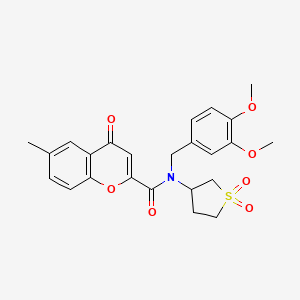
![2-(4-chloro-2-methylphenoxy)-N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B11406313.png)
![3-(4-fluorophenyl)-3-hydroxy-5-oxo-7-[4-(propan-2-yloxy)phenyl]-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11406316.png)
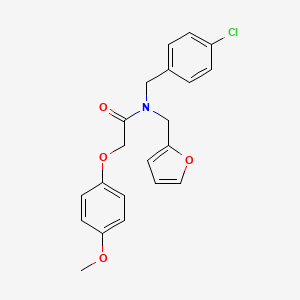
![5-chloro-2-(methylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11406325.png)
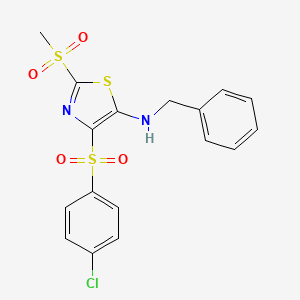
![2-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-7,8-dimethyl-4H-chromen-4-one](/img/structure/B11406332.png)
